

Comparative Analysis of DHODH-IN-11 and Alternative Dihydroorotate Dehydrogenase Inhibitors

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Compound of Interest

Compound Name: DHODH-IN-11

Cat. No.: B2863531

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the physicochemical properties and inhibitory activities of **DHODH-IN-11** and other notable dihydroorotate dehydrogenase (DHODH) inhibitors. This document focuses on the acid dissociation constant (pKa) of **DHODH-IN-11** and offers a broader context by comparing it with other compounds targeting the same enzyme.

Introduction to DHODH and its Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway.^[1] It catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines. This pathway is essential for cell proliferation, and its inhibition has been a therapeutic target for various diseases, including autoimmune disorders and cancer.^{[2][3]} DHODH is a mitochondrial enzyme, linking pyrimidine metabolism to cellular respiration.^[1]

pKa of DHODH-IN-11

DHODH-IN-11 is a derivative of Leflunomide and is characterized as a weak inhibitor of DHODH.^{[4][5][6]} Experimental data confirms the pKa of **DHODH-IN-11** to be 5.03.^{[4][5]} The pKa value, or acid dissociation constant, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties by determining its ionization state at a given pH.

Comparative Data of DHODH Inhibitors

The following table summarizes the pKa or inhibitory concentration (IC50) values for **DHODH-IN-11** and a selection of other DHODH inhibitors. This data facilitates a direct comparison of their acidic properties and potency.

Compound	pKa	IC50	Notes
DHODH-IN-11	5.03[4][5]	>100 μ M[7]	A weak DHODH inhibitor and a derivative of Leflunomide.[4][6]
DHODH-IN-12	5.07[5]	-	A Leflunomide derivative and a weak DHODH inhibitor.[5]
Leflunomide	-	2.5 μ M[5]	An immunomodulatory agent.[5]
Teriflunomide	-	-	The active metabolite of leflunomide.[5]
Brequinar Sodium	-	~20 nM[5]	A potent and selective DHODH inhibitor.[5]
ML390	-	0.56 μ M[5]	A human DHODH inhibitor.[5]
ASLAN003	-	35 nM[5]	A potent and orally active DHODH inhibitor.[5]

Experimental Determination of pKa

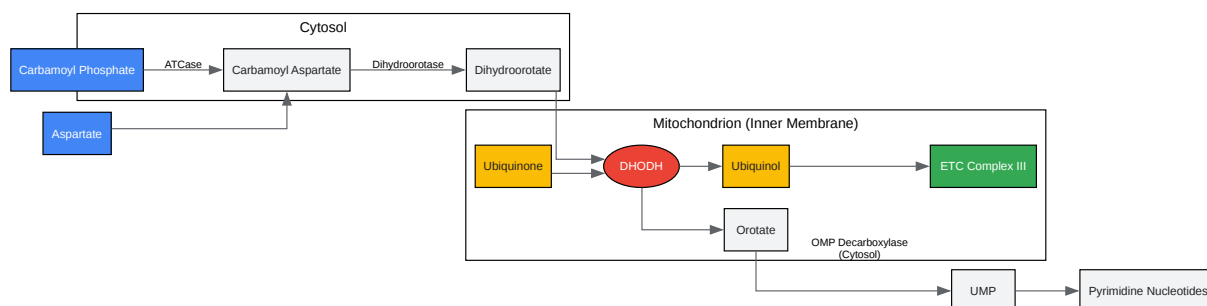
The determination of a compound's pKa is a fundamental aspect of its physicochemical characterization. Several robust experimental methods are available, with the choice often depending on the compound's properties and the desired accuracy.

Common Experimental Protocols:

- **Potentiometric Titration:** This is one of the most widely used and straightforward methods for pKa determination.[8] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH using a pH meter. The pKa is then determined from the titration curve, typically as the pH at which the compound is half-neutralized.
- **Conductometric Titration:** This method measures the change in electrical conductivity of a solution as a titrant is added. It is a highly precise technique, capable of achieving deviations as small as ± 0.01 – 0.03 pKa units.[8] However, it requires the use of pure compounds as the measurements are non-specific.[8]
- **Spectrometric Methods:** Techniques such as UV-Vis or fluorescence spectroscopy can be employed to determine pKa. These methods rely on the principle that the ionized and non-ionized forms of a compound have different absorption or emission spectra. By measuring the spectral changes at various pH values, the equilibrium between the two forms can be determined, and the pKa can be calculated.
- **Capillary Electrophoresis:** This technique separates molecules based on their electrophoretic mobility, which is influenced by their charge. By measuring the mobility of a compound at different pH values, its pKa can be determined.

DHODH in the Pyrimidine Biosynthesis Pathway

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its connection to mitochondrial respiration.

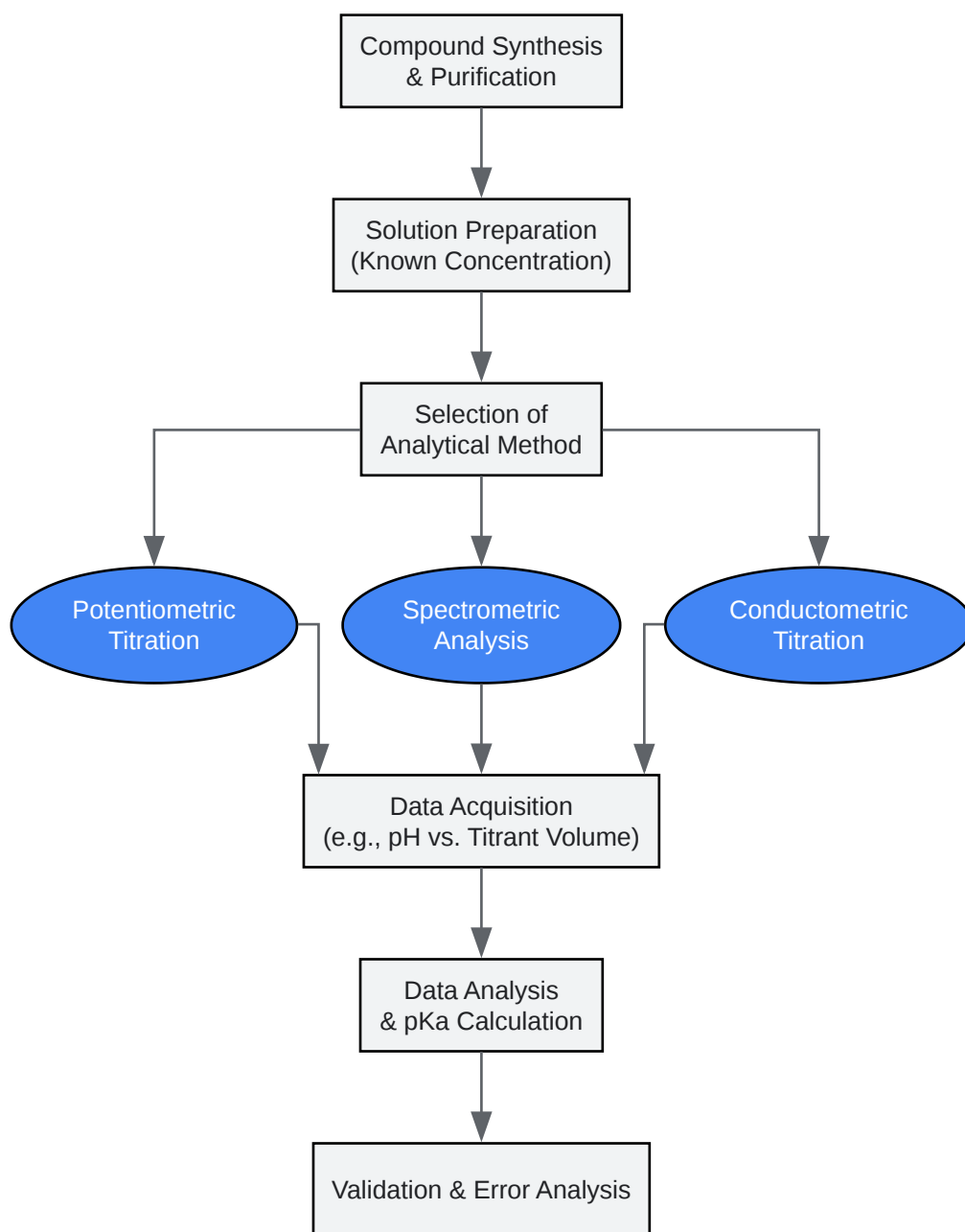


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Caption: Role of DHODH in pyrimidine biosynthesis.

Logical Workflow for pKa Determination

The process of experimentally determining the pKa of a small molecule inhibitor like **DHODH-IN-11** follows a structured workflow.



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Caption: Experimental workflow for pKa determination.

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